molecular formula C34H40N4O7 B11827572 1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate

1,1-dimethylethyl [2-(4'-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate

Cat. No.: B11827572
M. Wt: 616.7 g/mol
InChI Key: LLGKFHUXHMVNGL-OHXFNNSHSA-N
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Description

1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as carbamates, imidazoles, and biphenyls. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate typically involves multiple steps:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.

    Introduction of the imidazole ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development due to its complex structure and potential biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate
  • 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate

Uniqueness

The uniqueness of 1,1-dimethylethyl [2-(4’-{2-[(2S)-1-(2S)-3-methyl-2-({[(methyloxy)carbonyl]amino}butanoyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-4-biphenylyl)-2-oxoethyl]carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C34H40N4O7

Molecular Weight

616.7 g/mol

IUPAC Name

tert-butyl 4-[4-(2,3-dioxopropyl)-2-[1-[(2S)-2-[4-(methoxycarbonylamino)butanoyl]-3-methylpyrrolidin-2-yl]imidazol-4-yl]phenyl]benzoate

InChI

InChI=1S/C34H40N4O7/c1-22-14-16-37-34(22,30(41)7-6-15-35-32(43)44-5)38-19-29(36-21-38)28-18-23(17-26(40)20-39)8-13-27(28)24-9-11-25(12-10-24)31(42)45-33(2,3)4/h8-13,18-22,37H,6-7,14-17H2,1-5H3,(H,35,43)/t22?,34-/m0/s1

InChI Key

LLGKFHUXHMVNGL-OHXFNNSHSA-N

Isomeric SMILES

CC1CCN[C@]1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C

Canonical SMILES

CC1CCNC1(C(=O)CCCNC(=O)OC)N2C=C(N=C2)C3=C(C=CC(=C3)CC(=O)C=O)C4=CC=C(C=C4)C(=O)OC(C)(C)C

Origin of Product

United States

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